Ethyl 2-bromo-6-cyano-4-methylbenzoate
Overview
Description
Ethyl 2-bromo-6-cyano-4-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to the benzene ring, along with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-6-cyano-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination of 2-cyano-4-methylbenzoic acid, followed by esterification with ethanol. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a catalyst such as iron or aluminum bromide. The esterification step involves the reaction of the brominated acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The bromination and esterification reactions can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-cyano-4-methylbenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of 2-amino-6-cyano-4-methylbenzoate or 2-formyl-6-cyano-4-methylbenzoate.
Hydrolysis: Formation of 2-bromo-6-cyano-4-methylbenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-6-cyano-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-cyano-4-methylbenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the cyano group is converted to an amine or aldehyde through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile or reducing agent used.
Comparison with Similar Compounds
Ethyl 2-bromo-6-cyano-4-methylbenzoate can be compared with other similar compounds such as:
Ethyl 2-bromo-4-methylbenzoate: Lacks the cyano group, resulting in different reactivity and applications.
Ethyl 2-cyano-4-methylbenzoate: Lacks the bromine atom, affecting its ability to undergo nucleophilic substitution reactions.
Ethyl 2-bromo-6-cyano-4-chlorobenzoate:
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical transformations and applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-bromo-6-cyano-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-8(6-13)4-7(2)5-9(10)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMDUHIBECWWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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